ethyl 2-{2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[2-(furan-2-carbonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-2-29-23(27)16-31-21-12-7-6-11-18(21)20-15-19(17-9-4-3-5-10-17)25-26(20)24(28)22-13-8-14-30-22/h3-14,20H,2,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDOZSNRDSCFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a compound of interest due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan moiety : Known for its role in various biological activities.
- Pyrazole ring : Associated with anti-inflammatory and antitumor properties.
- Phenoxyacetate group : Implicated in various interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways such as the PI3K/Akt pathway .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| This compound | A549 (lung cancer) | 20 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. For example, studies reported a reduction in TNF-alpha levels following treatment with pyrazole derivatives .
Hypolipidemic Effects
In a study evaluating the hypolipidemic potential of related compounds, it was found that certain pyrazole derivatives can significantly reduce serum cholesterol and triglyceride levels in hyperlipidemic models. This suggests potential applications in managing dyslipidemia .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in lipid metabolism.
- Modulation of Signaling Pathways : It affects various signaling pathways associated with cell growth and inflammation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
-
In Vitro Studies : Laboratory tests demonstrated significant cytotoxic effects on cancer cell lines, with a focus on apoptosis induction.
"The presence of the furan and pyrazole moieties enhances the cytotoxicity against breast cancer cells" .
- Animal Models : In vivo studies showed promising results in reducing tumor size and improving lipid profiles in hyperlipidemic rats.
- Clinical Implications : The findings suggest potential applications in cancer therapy and metabolic disorders, warranting further clinical investigations.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, I) at position 3 enhance thermal stability (higher melting points: 166–176°C for 14h/i vs. 128–130°C for 14l with dichlorophenyl) .
- Side Chains : Hydroxamic acid derivatives (e.g., 14h/i) exhibit APN inhibitory activity (IC₅₀ < 10 μM), while ester derivatives (e.g., 20d) are intermediates for further functionalization .
Physical and Spectral Properties
Notes:
Q & A
Q. Table 1: Representative Reaction Conditions and Yields
| Substituent (Ar) | Temp. (°C) | Yield (%) | Molecular Formula |
|---|---|---|---|
| 2-Furyl | 180 | 84 | C₂₁H₂₃N₃O₅ |
| Phenyl | 140 | 81 | C₂₄H₂₇N₃O₄ |
| 4-MeC₆H₄ | 117 | 85 | C₂₅H₂₉N₃O₄ |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Combine X-ray crystallography and spectroscopic methods :
- X-ray Diffraction : Use SHELXL for refinement. Key steps include:
- Spectroscopy :
Advanced: How can computational methods elucidate electronic properties and reactivity?
Methodological Answer:
Use Multiwfn for wavefunction analysis:
Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic sites by calculating ESP on the van der Waals surface. Regions near the furan ring show negative ESP, indicating reactivity with electrophiles .
Bond Order Analysis : Evaluate conjugation between the pyrazole ring and furan carbonyl using Mayer bond orders. Values >1.2 suggest partial double-bond character .
HOMO-LUMO Gaps : Calculate at the DFT/B3LYP/6-311G++(d,p) level to predict charge-transfer interactions (e.g., HOMO localized on phenyl, LUMO on pyrazole) .
Advanced: What mechanisms explain the formation of by-products during synthesis?
Methodological Answer:
By-products arise from:
- Keto-Enol Tautomerization : The dihydropyrazole intermediate can tautomerize, leading to regioisomeric impurities. Monitor pH (optimal: 6.5–7.5) to suppress enol formation .
- Oxidative Side Reactions : The furan ring may undergo oxidation under prolonged heating. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) .
Mitigation Strategies:
- Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1).
- Characterize by-products using LC-MS and compare retention times with synthetic standards .
Advanced: How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
Contradictions often stem from:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric/electronic hindrance, while electron-donating groups (e.g., -OCH₃) enhance reactivity .
- Catalyst Choice : K₂CO₃ vs. Cs₂CO₃ alters reaction rates. Cs₂CO₃ increases basicity, accelerating esterification but risking furan decomposition .
Analytical Workflow:
Replicate experiments with controlled variables (temp, catalyst, solvent).
Perform kinetic studies (e.g., in situ IR to monitor reaction progress).
Use statistical tools (e.g., ANOVA) to identify significant variables .
Advanced: What strategies optimize crystallization for X-ray studies?
Methodological Answer:
Overcome challenges (twinning, disorder) via:
Solvent Screening : Use mixed solvents (e.g., CHCl₃:MeOH 2:1) for slow evaporation.
Temperature Gradients : Cool samples from 40°C to 4°C at 0.5°C/hour to grow single crystals .
SHELXL Refinement : Apply TWIN/BASF commands for twinned data and PART for disordered moieties (e.g., rotating furan rings) .
Example Refinement Metrics:
Advanced: How does structural modification impact biological activity?
Methodological Answer:
- Antimicrobial Assays : Replace the phenyl group with halogenated analogs (e.g., 4-Cl) to enhance lipophilicity and membrane penetration. MIC values correlate with logP (optimal range: 2.5–3.5) .
- Anti-inflammatory Activity : Introduce sulfonamide groups at the phenoxy position to inhibit COX-2 (IC₅₀ < 10 µM in RAW 264.7 cells) .
Key Structural-Activity Relationships (SAR):
- Furan Carbonyl : Critical for hydrogen bonding with target enzymes.
- Dihydropyrazole Ring : Planarity enhances π-π stacking with aromatic residues in binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
